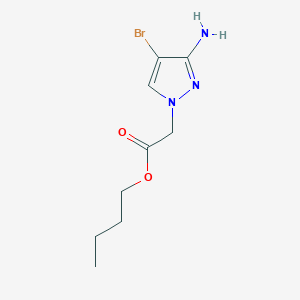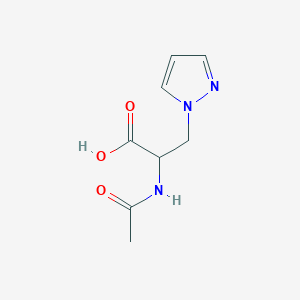
Potassium trifluoro(2-methylquinolin-6-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(2-methylquinolin-6-yl)borate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and reactivity. Organotrifluoroborates are known for their unique reactivity patterns and are often used in various synthetic transformations, including carbon-carbon and carbon-heteroatom bond-forming processes .
Vorbereitungsmethoden
The synthesis of potassium trifluoro(2-methylquinolin-6-yl)borate typically involves the reaction of 2-methylquinoline with potassium chloromethyltrifluoroborate in the presence of a strong base such as potassium bis(trimethylsilyl)amide (KHMDS). The reaction is carried out under an inert atmosphere to prevent moisture and air from affecting the reaction . Industrial production methods for organotrifluoroborates often involve similar synthetic routes but are scaled up to accommodate larger quantities .
Analyse Chemischer Reaktionen
Potassium trifluoro(2-methylquinolin-6-yl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(2-methylquinolin-6-yl)borate has several scientific research applications:
Wirkmechanismus
The mechanism of action of potassium trifluoro(2-methylquinolin-6-yl)borate in cross-coupling reactions involves the transmetalation of the trifluoroborate group to a palladium catalyst, followed by the formation of a new carbon-carbon bond with an aryl or vinyl halide. The molecular targets and pathways involved in these reactions are primarily related to the palladium-catalyzed cross-coupling mechanism .
Vergleich Mit ähnlichen Verbindungen
Potassium trifluoro(2-methylquinolin-6-yl)borate can be compared with other similar organotrifluoroborate compounds, such as:
Potassium trifluoro(quinolin-6-yl)borate: Similar in structure but without the methyl group at the 2-position.
Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate: Contains a pyrrolidine ring instead of a quinoline ring.
Potassium (trifluoromethyl)trimethylborate: Contains a trifluoromethyl group instead of a quinoline ring.
The uniqueness of this compound lies in its specific reactivity and stability, which make it a valuable reagent in various synthetic transformations.
Eigenschaften
Molekularformel |
C10H8BF3KN |
|---|---|
Molekulargewicht |
249.08 g/mol |
IUPAC-Name |
potassium;trifluoro-(2-methylquinolin-6-yl)boranuide |
InChI |
InChI=1S/C10H8BF3N.K/c1-7-2-3-8-6-9(11(12,13)14)4-5-10(8)15-7;/h2-6H,1H3;/q-1;+1 |
InChI-Schlüssel |
KUECFMIPBLPJHJ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC2=C(C=C1)N=C(C=C2)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13486778.png)

![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)






